molecular formula C20H30O2 B1242871 Acanthoic acid

Acanthoic acid

Cat. No.: B1242871
M. Wt: 302.5 g/mol
InChI Key: TVHDZSRRHQKNEZ-BDAJPOSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthoic acid is a complex organic compound with a unique structure. This compound is known for its intricate arrangement of carbon atoms and functional groups, making it a subject of interest in various fields of scientific research. Its molecular formula is C24H38O2, and it has a molecular weight of 358.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include the use of Grignard reagents, Friedel-Crafts acylation, and subsequent reduction and oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acanthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Acanthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acanthoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and gene expression .

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14?,16?,18-,19-,20+/m0/s1

InChI Key

TVHDZSRRHQKNEZ-BDAJPOSXSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1CCC3C2=CC[C@](C3)(C)C=C)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O

Synonyms

acanthoic acid
pimara-9(11),15-dien-19-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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